2,2-Diethyl-1-methylpiperidin-4-one
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Overview
Description
2,2-Diethyl-1-methylpiperidin-4-one is a piperidine derivative with a molecular formula of C10H19NO. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is known for its unique structure, which includes a piperidine ring substituted with diethyl and methyl groups, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1-methylpiperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with a suitable ketone, followed by cyclization to form the piperidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-1-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidine N-oxides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2,2-Diethyl-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1-methylpiperidin-4-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways . The exact mechanism depends on the specific structure and functional groups present in the derivative .
Comparison with Similar Compounds
2,2-Diethylpiperidine: Similar structure but lacks the methyl group.
1-Methylpiperidin-4-one: Similar but lacks the diethyl groups.
2,2-Dimethyl-1-methylpiperidin-4-one: Similar but with dimethyl instead of diethyl groups.
Uniqueness: 2,2-Diethyl-1-methylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for synthesizing novel pharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,2-diethyl-1-methylpiperidin-4-one |
InChI |
InChI=1S/C10H19NO/c1-4-10(5-2)8-9(12)6-7-11(10)3/h4-8H2,1-3H3 |
InChI Key |
SGAYEMZWYUJKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CCN1C)CC |
Origin of Product |
United States |
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